molecular formula C15H21N5O B12906438 1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one CAS No. 88551-65-9

1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one

Cat. No.: B12906438
CAS No.: 88551-65-9
M. Wt: 287.36 g/mol
InChI Key: WYPUXRJXMPTKRJ-UHFFFAOYSA-N
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Description

1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one is a complex organic compound that features a piperidine ring fused with a pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

The synthesis of 1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,6-diaminopyrimidine with allyl bromide to form the bis(allylamino) derivative. This intermediate is then reacted with piperidin-4-one under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the allylamino groups, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one can be compared with other similar compounds, such as:

    4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with potential anticancer activity.

    Piperidine derivatives: Compounds like piperine and evodiamine, which also contain the piperidine moiety, exhibit various biological activities, including anticancer and anti-inflammatory effects. The uniqueness of 1-(2,6-Bis(allylamino)pyrimidin-4-yl)piperidin-4-one lies in its specific structure, which allows for selective inhibition of certain enzymes and pathways, making it a valuable compound in drug discovery and development.

Properties

CAS No.

88551-65-9

Molecular Formula

C15H21N5O

Molecular Weight

287.36 g/mol

IUPAC Name

1-[2,6-bis(prop-2-enylamino)pyrimidin-4-yl]piperidin-4-one

InChI

InChI=1S/C15H21N5O/c1-3-7-16-13-11-14(19-15(18-13)17-8-4-2)20-9-5-12(21)6-10-20/h3-4,11H,1-2,5-10H2,(H2,16,17,18,19)

InChI Key

WYPUXRJXMPTKRJ-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=CC(=NC(=N1)NCC=C)N2CCC(=O)CC2

Origin of Product

United States

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